molecular formula C6H6BrClIN B2454026 3-Bromo-2-iodoaniline hydrochloride CAS No. 1909337-40-1

3-Bromo-2-iodoaniline hydrochloride

Cat. No.: B2454026
CAS No.: 1909337-40-1
M. Wt: 334.38
InChI Key: SUIHPZNSBDBOCG-UHFFFAOYSA-N
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Description

3-Bromo-2-iodoaniline hydrochloride is an organic compound with the molecular formula C6H5BrIN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms at the 3 and 2 positions, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodoaniline hydrochloride typically involves a multi-step process. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by a bromination reaction to introduce the bromine atom at the 3-position. The nitro group is then reduced to an amine, resulting in 3-bromo-2-iodoaniline. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodoaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-iodoaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodoaniline hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Similar structure but lacks the iodine atom.

    2-Iodoaniline: Similar structure but lacks the bromine atom.

    3-Chloro-2-iodoaniline: Similar structure with chlorine instead of bromine.

Uniqueness

3-Bromo-2-iodoaniline hydrochloride is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its utility in various synthetic and research applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

3-bromo-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHPZNSBDBOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-40-1
Record name 3-bromo-2-iodoaniline hydrochloride
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